3-Bromo-4-fluorobenzenesulfonamide
Overview
Description
3-Bromo-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H5BrFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine at the 3-position and fluorine at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzenesulfonamide typically involves the sulfonation of 3-bromo-4-fluoroaniline. The process begins with the nitration of bromobenzene to form 3-bromonitrobenzene, followed by reduction to yield 3-bromoaniline. The aniline derivative is then subjected to fluorination to introduce the fluorine atom at the 4-position. Finally, the sulfonation of 3-bromo-4-fluoroaniline is carried out using chlorosulfonic acid or sulfur trioxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The sulfonamide group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
3-Bromo-4-fluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as carbonic anhydrase or dihydropteroate synthase. The sulfonamide group mimics the structure of p-aminobenzoic acid, allowing it to competitively inhibit the enzyme and disrupt essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzenesulfonamide
- 3-Chloro-4-fluorobenzenesulfonamide
- 3-Bromo-4-chlorobenzenesulfonamide
Uniqueness
3-Bromo-4-fluorobenzenesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine can enhance its lipophilicity and binding affinity to certain enzymes compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFDCBQJDNZLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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